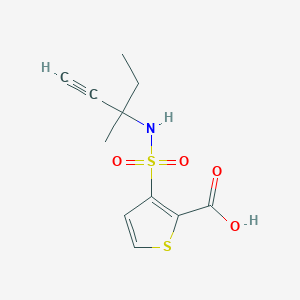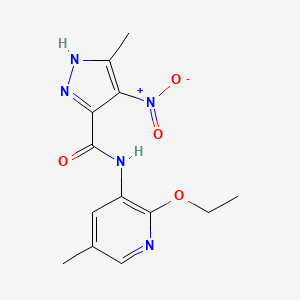
3-(3-Methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid, commonly known as MPTT, is a heterocyclic compound that belongs to the class of sulfonamides. It has a molecular formula of C13H15NO3S2 and a molecular weight of 317.4 g/mol. MPTT has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the progression of various diseases. For example, MPTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MPTT has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. It has also been shown to modulate various signaling pathways that are involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPTT is its potent biological activity, which makes it a useful tool for investigating various biological processes. However, one of the main limitations of MPTT is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on MPTT, including:
1. Investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
2. Exploring its mechanism of action and identifying its molecular targets.
3. Developing new synthetic methods for the production of MPTT and related compounds.
4. Investigating the pharmacokinetics and pharmacodynamics of MPTT in animal models and humans.
5. Developing new formulations of MPTT that improve its solubility and bioavailability.
Conclusion:
In conclusion, MPTT is a promising compound that has been extensively studied for its potential use in various scientific research applications. It exhibits potent anti-inflammatory and anticancer activities and has the potential to be developed into a new therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
MPTT can be synthesized through a multi-step process that involves the reaction of 3-methyl-1-pentyn-3-ol with thiophene-2-carboxylic acid, followed by the addition of a sulfonamide group to the resulting product. This reaction can be catalyzed by various reagents, including triethylamine and N,N-dimethylformamide.
Scientific Research Applications
MPTT has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for further investigation.
properties
IUPAC Name |
3-(3-methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-4-11(3,5-2)12-18(15,16)8-6-7-17-9(8)10(13)14/h1,6-7,12H,5H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZVJPGQYNZJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(SC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-5-sulfamoylbenzoate](/img/structure/B7429253.png)

![[2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate](/img/structure/B7429266.png)
![1,1-Dioxo-3-[[(2-phenylpyrimidin-4-yl)amino]methyl]thiolan-3-ol](/img/structure/B7429282.png)
![3-chloro-N-[3-(2-ethoxyethoxymethyl)phenyl]-2-hydroxybenzenesulfonamide](/img/structure/B7429300.png)
![3-[1-(7-Aminopyrido[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B7429307.png)
![tert-butyl 4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethylcarbamoyl]benzoate](/img/structure/B7429317.png)
![2,2-Dimethyl-3-[1-[5-methyl-2-nitro-4-(trifluoromethyl)phenyl]piperidin-3-yl]propanamide](/img/structure/B7429325.png)
![N-[5-(difluoromethylsulfonyl)-2-(ethylamino)phenyl]-4-fluorobutane-1-sulfonamide](/img/structure/B7429332.png)
![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)
![Methyl 2-methoxy-4-[[4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carbonyl]amino]benzoate](/img/structure/B7429359.png)
![N-(3-phenylmethoxypropyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7429363.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone](/img/structure/B7429366.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone](/img/structure/B7429373.png)